molecular formula C20H19FN2O2S B5180381 4-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

4-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B5180381
M. Wt: 370.4 g/mol
InChI Key: FTOMJMZACLMEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biotechnology. This compound is also known by its chemical name, BFTB, and has been synthesized using various methods.

Mechanism of Action

BFTB exerts its effects by inhibiting the activity of specific enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer development. BFTB also inhibits the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. By inhibiting these pathways, BFTB has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical and Physiological Effects:
BFTB has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases, including cancer and neurological disorders. Additionally, BFTB has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce tumor size in animal models.

Advantages and Limitations for Lab Experiments

BFTB has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a therapeutic agent for various diseases. However, there are also limitations to using BFTB in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on BFTB, including further studies on its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Additionally, future research could focus on optimizing the synthesis method for BFTB and improving its safety and efficacy profiles. Furthermore, BFTB could be used as a tool compound to elucidate the mechanisms of action of specific enzymes and signaling pathways in the body.

Synthesis Methods

BFTB can be synthesized using a variety of methods, including the reaction of 4-fluoro-2-aminobenzamide with 2-bromo-4-butoxythiazole in the presence of a palladium catalyst. Other methods involve using different aminobenzamide derivatives and thiazole derivatives as starting materials.

Scientific Research Applications

BFTB has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit anti-inflammatory and anti-cancer properties by inhibiting the activity of specific enzymes and signaling pathways in the body. Additionally, BFTB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

4-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-2-3-12-25-17-10-6-15(7-11-17)19(24)23-20-22-18(13-26-20)14-4-8-16(21)9-5-14/h4-11,13H,2-3,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOMJMZACLMEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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